molecular formula C14H16N2O2 B1422044 1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1283107-94-7

1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1422044
CAS No.: 1283107-94-7
M. Wt: 244.29 g/mol
InChI Key: GQPHHSOBANUSHQ-UHFFFAOYSA-N
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Description

1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process might include the initial formation of the pyrazole ring followed by selective functionalization to introduce the methyl and trimethylphenyl groups. Catalysts and optimized reaction conditions are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-methylpyrazole-3-carboxylic acid
  • 3-Methyl-1H-pyrazole-5-carboxylic acid
  • 2,4-Dimethyl-5-phenylpyrazole-3-carboxylic acid

Uniqueness

1-methyl-3-(2,4,5-trimethylphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trimethylphenyl group can enhance its lipophilicity and potentially improve its interaction with hydrophobic targets .

Properties

CAS No.

1283107-94-7

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-methyl-5-(2,4,5-trimethylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c1-8-5-10(3)11(6-9(8)2)12-7-13(14(17)18)16(4)15-12/h5-7H,1-4H3,(H,17,18)

InChI Key

GQPHHSOBANUSHQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=C2)C(=O)O)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)C2=NN(C(=C2)C(=O)O)C)C

Origin of Product

United States

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